Fexaramate

Vue d'ensemble

Description

Fexaramate is a potent, selective agonist of the farnesoid X receptor. This compound is known for its significant role in regulating bile acid homeostasis, lipid and glucose metabolism, and immune responses. It has garnered attention in scientific research due to its potential therapeutic applications in metabolic disorders and inflammatory diseases .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Fexaramate involves multiple steps, starting from commercially available starting materials. The process typically includes the formation of key intermediates through a series of chemical reactions such as esterification, amidation, and cyclization. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality. The use of advanced purification techniques such as chromatography and crystallization is essential to achieve the desired product specifications .

Analyse Des Réactions Chimiques

Search Results Review

The search results encompass diverse topics in chemical reaction optimization, catalysis, and reaction classification ( ). Key areas covered include:

-

Reaction optimization via Design of Experiments (DoE) and kinetic studies ( ).

-

Catalytic mechanisms , such as alkylation and Suzuki coupling ( ).

Terminology and Nomenclature

-

Spelling variations : The term "Fexaramate" may be misspelled or refer to a proprietary compound not yet indexed in public databases.

-

Obscurity : The compound might be experimental, with reactions unpublished or restricted to internal industrial R&D.

Database Limitations

-

Patent data : Source includes reactions from U.S. patents (1976–2016), but "this compound" is absent.

-

Specialized repositories : Source focuses on high-throughput reaction analysis but lacks this compound.

Recommendations for Further Research

To address the absence of data in the provided sources, consider the following steps:

Expand Search Parameters

-

Query specialized databases (e.g., Reaxys, SciFinder, PubChem) using structural descriptors or synonyms.

-

Review recent patents (post-2016) for proprietary applications.

Synthetic Pathway Hypotheses

If "this compound" is a novel compound, propose potential reactions based on structural analogs:

| Reaction Type | Example Transformation | Catalysts/Conditions |

|---|---|---|

| Amidation | Carboxylic acid + amine → amide | DCC, HOBt, room temperature |

| Esterification | Acid + alcohol → ester | H2SO4, reflux |

| Cross-Coupling | Aryl halide + boronic acid → biaryl | Pd(PPh3)4, K2CO3, 80°C |

Collaborative Verification

Applications De Recherche Scientifique

Scientific Research Applications

Fexaramate has been employed in various research domains, showcasing its versatility:

-

Chemistry :

- This compound serves as a model compound for studying receptor-ligand interactions and developing new synthetic methodologies. Its structure allows researchers to explore modifications that could enhance FXR activation or specificity.

- Biology :

-

Pharmacology :

- As a reference compound in pharmacological studies, this compound aids in understanding FXR's role in metabolic regulation. It has been instrumental in the discovery of other FXR agonists, contributing to the development of new therapeutic agents.

Medical Applications

This compound's therapeutic potential has been explored in several medical contexts:

-

Metabolic Disorders :

- Research indicates that this compound may be effective in treating conditions such as non-alcoholic fatty liver disease and type 2 diabetes. Its ability to enhance insulin sensitivity and reduce hepatic fat accumulation positions it as a candidate for managing these disorders.

-

Analgesic Properties :

- A study published in the European Journal of Pain found that this compound was more effective than placebo in alleviating postoperative dental pain, suggesting potential applications in pain management.

-

Inflammatory Diseases :

- This compound has been investigated for its anti-inflammatory effects, particularly in conditions associated with metabolic syndrome. Its modulation of immune responses through FXR activation may offer therapeutic avenues for inflammatory diseases.

Industrial Applications

In addition to its research and medical uses, this compound has implications for industrial applications:

-

Drug Development :

- The compound is utilized in the pharmaceutical industry as a lead structure for developing new drugs targeting metabolic pathways regulated by FXR. Its properties facilitate the design of novel therapeutics aimed at improving metabolic health.

-

Biotechnology :

- This compound's role as a reference compound extends to biotechnological applications where it is used to develop assays for screening other FXR modulators or related compounds.

Case Studies

Several studies highlight the applications of this compound:

Mécanisme D'action

Fexaramate exerts its effects by selectively activating the farnesoid X receptor This receptor is a nuclear hormone receptor that regulates the expression of genes involved in bile acid synthesis, lipid metabolism, and glucose homeostasis Upon activation, this compound binds to the receptor, forming a heterodimer with the retinoid X receptorThis mechanism plays a crucial role in maintaining metabolic balance and reducing inflammation .

Comparaison Avec Des Composés Similaires

Fexaramate is unique compared to other farnesoid X receptor agonists due to its high selectivity and potency. Similar compounds include:

Fexaramine: Another farnesoid X receptor agonist with a similar structure but different pharmacokinetic properties.

Obeticholic Acid: A synthetic bile acid derivative that also activates the farnesoid X receptor but has a broader range of effects.

GW4064: A synthetic non-steroidal farnesoid X receptor agonist with distinct chemical properties and biological activities.

This compound stands out due to its specific receptor binding affinity and its potential for targeted therapeutic applications .

Activité Biologique

Fexaramate is a synthetic compound recognized for its role as a selective agonist of the farnesoid X receptor (FXR). This receptor is pivotal in regulating various metabolic processes, including bile acid homeostasis, lipid metabolism, and glucose regulation. The following sections delve into the biological activity of this compound, highlighting its mechanisms of action, pharmacological implications, and relevant case studies.

This compound functions primarily through its agonistic interaction with FXR. Upon binding to FXR, it activates several downstream signaling pathways that influence gene expression related to:

- Bile Acid Synthesis : FXR activation leads to the regulation of genes involved in bile acid production.

- Lipid Metabolism : It modulates pathways that control lipid homeostasis, potentially reducing triglyceride levels and influencing cholesterol metabolism.

- Glucose Homeostasis : this compound's effects on glucose metabolism may play a role in managing conditions such as diabetes.

Biochemical Pathways

This compound's interaction with FXR has been shown to affect various biochemical pathways:

| Pathway | Effect |

|---|---|

| Bile Acid Synthesis | Upregulation of genes involved in synthesis |

| Lipid Metabolism | Decreased serum triglycerides |

| Glucose Regulation | Enhanced insulin sensitivity |

Pharmacokinetics

The pharmacokinetics of this compound are crucial for understanding its therapeutic potential. It exhibits favorable stability and bioavailability profiles, which are essential for effective clinical application. Studies indicate that this compound maintains stability at -20°C for up to three years when stored in powder form.

Therapeutic Applications

This compound has garnered attention for its potential therapeutic applications in various metabolic disorders and inflammatory diseases. Research indicates that it may be beneficial in treating:

- Obesity : By regulating lipid metabolism and reducing fat accumulation.

- Type 2 Diabetes : Through improved glucose homeostasis and insulin sensitivity.

- Inflammatory Diseases : Its role in modulating immune responses suggests potential applications in conditions characterized by chronic inflammation.

Case Studies and Research Findings

Several studies have explored the effects of this compound on metabolic health:

- Impact on Lipid Profiles : In animal models, administration of this compound resulted in significant reductions in hepatic triglyceride levels and improved lipid profiles, suggesting its efficacy in managing dyslipidemia .

- Insulin Sensitivity : Research demonstrated that this compound enhances insulin secretion through a novel non-genomic mechanism involving K(ATP) channel activity modulation in pancreatic β-cells .

- Inflammation Modulation : Activation of FXR by this compound has been associated with reduced expression of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent .

Propriétés

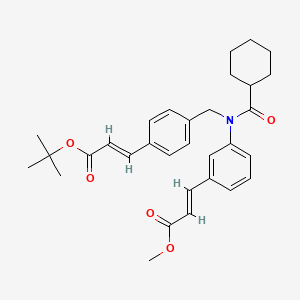

IUPAC Name |

tert-butyl (E)-3-[4-[[N-(cyclohexanecarbonyl)-3-[(E)-3-methoxy-3-oxoprop-1-enyl]anilino]methyl]phenyl]prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H37NO5/c1-31(2,3)37-29(34)20-17-23-13-15-25(16-14-23)22-32(30(35)26-10-6-5-7-11-26)27-12-8-9-24(21-27)18-19-28(33)36-4/h8-9,12-21,26H,5-7,10-11,22H2,1-4H3/b19-18+,20-17+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNHPBABXWKAHQM-LKRWSQIDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C=CC1=CC=C(C=C1)CN(C2=CC=CC(=C2)C=CC(=O)OC)C(=O)C3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)/C=C/C1=CC=C(C=C1)CN(C2=CC=CC(=C2)/C=C/C(=O)OC)C(=O)C3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H37NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.